molecular formula C10H10ClN3O2 B2808994 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride CAS No. 1573547-29-1

2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride

Cat. No.: B2808994
CAS No.: 1573547-29-1
M. Wt: 239.66
InChI Key: BGSCIFGMUYNMCJ-UHFFFAOYSA-N
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Description

2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzaldehyde with malonic acid in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole-containing alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the phenylacetic acid moiety can interact with biological membranes, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride is unique due to the presence of both the triazole ring and the phenylacetic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[4-(1,2,4-triazol-4-yl)phenyl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.ClH/c14-10(15)5-8-1-3-9(4-2-8)13-6-11-12-7-13;/h1-4,6-7H,5H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSCIFGMUYNMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)N2C=NN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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